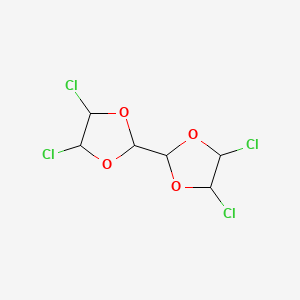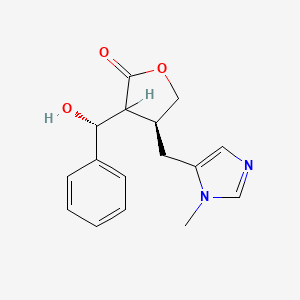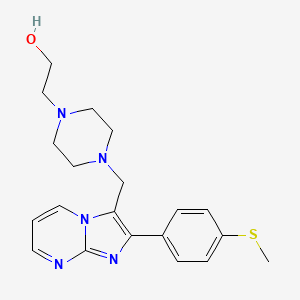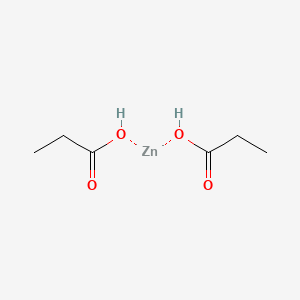
Bis(propionyloxy)ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bis(propionyloxy)ZINC is an organozinc compound that has garnered interest in various fields of chemistry and material science. This compound is characterized by the presence of two propionyloxy groups attached to a central zinc atom. Its unique structure imparts specific chemical properties that make it valuable for various applications, including catalysis, material synthesis, and as a precursor in organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(propionyloxy)ZINC typically involves the reaction of zinc salts with propionic acid derivatives. One common method is the reaction of zinc acetate with propionic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the product. The general reaction can be represented as follows:
Properties
Molecular Formula |
C6H12O4Zn |
|---|---|
Molecular Weight |
213.5 g/mol |
IUPAC Name |
propanoic acid;zinc |
InChI |
InChI=1S/2C3H6O2.Zn/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5); |
InChI Key |
XAFOKOJPBZTSMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CCC(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


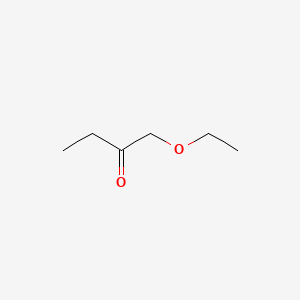

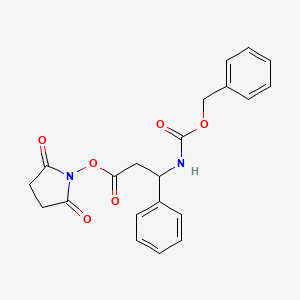

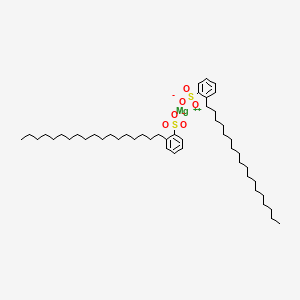
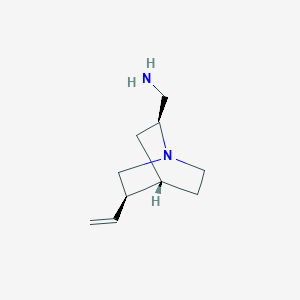
![(1R,9R)-10,10-dimethyl-4-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3-azatricyclo[7.1.1.0(2),]undeca-2(7),3,5-triene](/img/structure/B13825760.png)
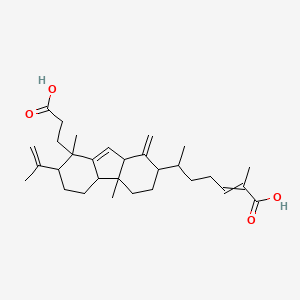

![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one](/img/structure/B13825786.png)
![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B13825790.png)
